molecular formula C10H6FN5O B1450945 3-(4-Fluorphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-on CAS No. 1031558-09-4

3-(4-Fluorphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-on

Katalognummer: B1450945
CAS-Nummer: 1031558-09-4
Molekulargewicht: 231.19 g/mol
InChI-Schlüssel: OXFYPLFTEIYDCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7-ones . These compounds have been reported to have various medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxo-pyrido-[2,3-d]pyrimidin-4(3H)-one involved a solution of 6-amino-2,3-dihydro-2-thioxo-pyrimidin-4(1 H )-one and chalcone 1 in dimethylformamide being refluxed for 15 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Infrared spectroscopy (IR) and Nuclear Magnetic Resonance spectroscopy (NMR) . For instance, the IR spectrum of a similar compound showed peaks at 3,375, 3,100 (2NH), and 1,701 (C=O) cm-1. The 1H NMR spectrum (in DMSO-d6) showed signals at various chemical shifts .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of a related compound involved the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound was found to be a yellow solid with a melting point of 328–330 °C .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung wurde auf ihr Potenzial zur Bekämpfung verschiedener mikrobieller Infektionen untersucht. Es wurde festgestellt, dass Derivate der Triazolopyrimidinklasse signifikante antimikrobielle Eigenschaften aufweisen . Das Vorhandensein der Fluorphenylgruppe kann diese Eigenschaften verbessern und sie zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe machen.

Antitumor- und Antileukämie-Aktivität

Triazolopyrimidinderivate haben sich bei der Behandlung von Krebs als vielversprechend erwiesen. Sie besitzen Antitumor- und Antileukämie-Aktivitäten, die für die Entwicklung chemotherapeutischer Mittel entscheidend sind . Die Fähigkeit der Verbindung, die Zellproliferation zu stören, macht sie für die Krebsforschung wertvoll.

Adenosin-Rezeptor-Antagonismus

Die Verbindung ist ein potenter Antagonist von menschlichen A3-, A2A- und A2B-Adenosinrezeptoren . Diese Aktivität ist wichtig, da Adenosinrezeptoren eine Rolle bei entzündlichen und immunologischen Reaktionen spielen. Die Blockierung dieser Rezeptoren kann bei Erkrankungen wie Asthma, Arthritis und Herz-Kreislauf-Erkrankungen von Vorteil sein.

CDK2-Hemmung zur Krebsbehandlung

Als neuartiger CDK2-Inhibitor hat diese Verbindung ein Potenzial für die selektive Zielansteuerung von Tumorzellen gezeigt . CDK2 ist ein kritisches Enzym in der Zellzyklusregulation, und seine Hemmung kann die Proliferation von Krebszellen stoppen, was es zu einem Ziel für Antikrebsmittel macht.

Antiproliferative Mittel

Derivate dieser Verbindung wurden auf ihre antiproliferativen Wirkungen hin untersucht. Sie haben das Potenzial, das Wachstum von Krebszellen zu hemmen, was für die Entwicklung neuer Krebsbehandlungen unerlässlich ist .

EGFR-Hemmung

Die Verbindung wurde mit der Hemmung des epidermalen Wachstumsfaktorrezeptors (EGFR) in Verbindung gebracht, der an der Progression verschiedener Krebsarten beteiligt ist . Inhibitoren des EGFR können bei der Behandlung von Krebsarten wirksam sein, die gegenüber anderen Formen der Chemotherapie resistent sind.

Wirkmechanismus

Target of Action

The primary target of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division .

Mode of Action

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle at the G1 phase . As a result, the compound effectively inhibits cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway. CDK2 normally interacts with cyclin A2, triggering the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one prevents this transition, causing cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The inhibition of CDK2 by 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one results in significant alterations in cell cycle progression, leading to apoptosis within cells . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, a related compound was found to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .

Zukünftige Richtungen

The future directions in the research of similar compounds involve the development of new inhibitors for exploring the roles of deubiquitinase in cancers . The discovery of highly potent, selective, and cellularly active USP28 inhibitors is a promising area of research .

Biochemische Analyse

Biochemical Properties

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspase enzymes . Furthermore, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one influences cell signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and metabolism . By modulating these pathways, the compound can alter gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

At the molecular level, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle . Additionally, the compound can inhibit other kinases involved in cell signaling, leading to changes in gene expression and cellular responses . The molecular interactions of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one with these biomolecules highlight its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may diminish over time due to cellular adaptation mechanisms . These findings underscore the importance of optimizing dosage and treatment duration in therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These adverse effects highlight the need for careful dosage optimization to balance therapeutic efficacy and safety . Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biological activity .

Metabolic Pathways

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the kidneys . The metabolic pathways of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can influence its bioavailability and therapeutic efficacy . Additionally, interactions with other drugs that affect cytochrome P450 activity may alter the metabolism and pharmacokinetics of the compound .

Transport and Distribution

Within cells and tissues, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It is also transported by specific membrane transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various kinases and signaling proteins . It can also translocate to the nucleus, where it affects gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of the compound . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use .

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFYPLFTEIYDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.